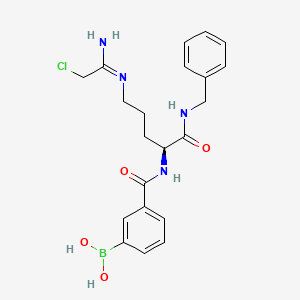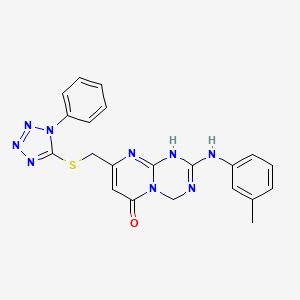![molecular formula C22H32ClN3O6S B12374912 (2R)-4-(2-chloroacetyl)-1-(4-methoxycyclohexyl)sulfonyl-N-[(4-methoxyphenyl)methyl]piperazine-2-carboxamide](/img/structure/B12374912.png)
(2R)-4-(2-chloroacetyl)-1-(4-methoxycyclohexyl)sulfonyl-N-[(4-methoxyphenyl)methyl]piperazine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-4-(2-chloroacetyl)-1-(4-methoxycyclohexyl)sulfonyl-N-[(4-methoxyphenyl)methyl]piperazine-2-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperazine ring, a sulfonyl group, and multiple functional groups that contribute to its unique chemical properties.
准备方法
合成路线和反应条件
(2R)-4-(2-氯乙酰)-1-(4-甲氧基环己基)磺酰-N-[(4-甲氧基苯基)甲基]哌嗪-2-羧酰胺的合成通常涉及多个步骤,从易得的起始原料开始。关键步骤包括:
哌嗪环的形成: 哌嗪环可以通过合适的二胺和二卤代烃的环化反应合成。
磺酰基的引入: 磺酰基是通过使用磺酰氯和合适的碱进行磺酰化反应引入的。
官能团修饰:
最终偶联: 最终偶联步骤涉及中间体与4-甲氧基苄胺的反应,形成所需的化合物。
工业生产方法
该化合物的工业生产可能涉及优化合成路线以提高收率和纯度。这包括:
反应条件的优化: 温度、溶剂和催化剂的选择对于最大限度地提高收率至关重要。
纯化技术: 重结晶、色谱法和蒸馏等技术用于纯化最终产物。
化学反应分析
反应类型
(2R)-4-(2-氯乙酰)-1-(4-甲氧基环己基)磺酰-N-[(4-甲氧基苯基)甲基]哌嗪-2-羧酰胺会经历各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或过氧化氢等氧化剂进行氧化。
还原: 还原反应可以使用氢化铝锂或硼氢化钠等还原剂进行。
取代: 亲核取代反应很常见,尤其是在氯乙酰基和磺酰基上。
常用试剂和条件
氧化: 在酸性或中性条件下使用高锰酸钾。
还原: 在无水乙醚中使用氢化铝锂。
取代: 在甲醇中使用甲醇钠进行亲核取代。
主要产物
氧化: 形成羧酸或酮。
还原: 形成醇或胺。
取代: 形成取代的哌嗪衍生物。
科学研究应用
化学
催化: 该化合物可用作催化反应中的配体。
材料科学:
生物学
酶抑制: 作为生化研究中的酶抑制剂具有潜在用途。
药物开发: 作为开发新型药物的先导化合物进行探索。
医药
治疗剂: 研究其作为治疗各种疾病的治疗剂的潜力。
诊断工具: 用于开发诊断分析方法。
工业
化学合成: 作为合成其他复杂分子的中间体。
高分子科学:
作用机制
(2R)-4-(2-氯乙酰)-1-(4-甲氧基环己基)磺酰-N-[(4-甲氧基苯基)甲基]哌嗪-2-羧酰胺的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。该化合物可能与活性位点结合,抑制或调节靶蛋白的活性。这种相互作用会导致细胞通路的下游效应,最终导致所需的治疗或生化结果。
相似化合物的比较
类似化合物
- (2R)-4-(2-氯乙酰)-1-(4-甲氧基苯基)磺酰-N-[(4-甲氧基苯基)甲基]哌嗪-2-羧酰胺
- (2R)-4-(2-氯乙酰)-1-(4-甲氧基环己基)磺酰-N-[(4-羟基苯基)甲基]哌嗪-2-羧酰胺
独特性
- 官能团的多样性 : 磺酰基和氯乙酰基等多个官能团的存在提供了独特的反应性和潜在的多种应用。
- 结构复杂性 : 该化合物的复杂结构允许与分子靶标进行特定相互作用,增强其作为治疗剂的潜力。
属性
分子式 |
C22H32ClN3O6S |
|---|---|
分子量 |
502.0 g/mol |
IUPAC 名称 |
(2R)-4-(2-chloroacetyl)-1-(4-methoxycyclohexyl)sulfonyl-N-[(4-methoxyphenyl)methyl]piperazine-2-carboxamide |
InChI |
InChI=1S/C22H32ClN3O6S/c1-31-17-5-3-16(4-6-17)14-24-22(28)20-15-25(21(27)13-23)11-12-26(20)33(29,30)19-9-7-18(32-2)8-10-19/h3-6,18-20H,7-15H2,1-2H3,(H,24,28)/t18?,19?,20-/m1/s1 |
InChI 键 |
KLALEZFICKPDTJ-SOAGJPPSSA-N |
手性 SMILES |
COC1CCC(CC1)S(=O)(=O)N2CCN(C[C@@H]2C(=O)NCC3=CC=C(C=C3)OC)C(=O)CCl |
规范 SMILES |
COC1CCC(CC1)S(=O)(=O)N2CCN(CC2C(=O)NCC3=CC=C(C=C3)OC)C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methanesulfonic acid;2-[(E)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine](/img/structure/B12374831.png)
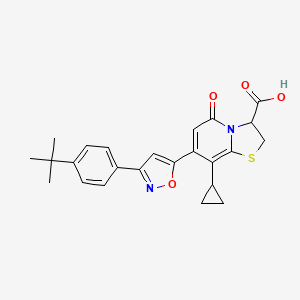


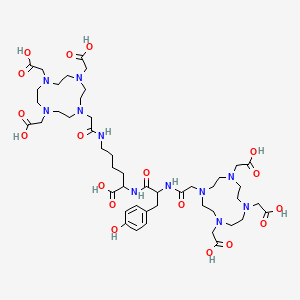

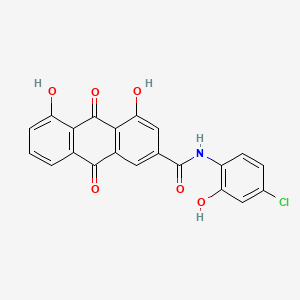
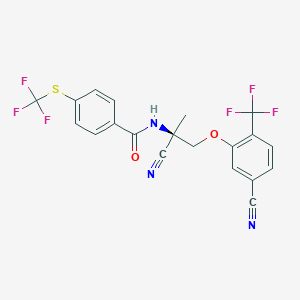
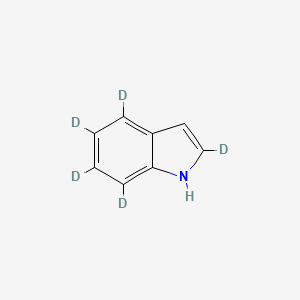
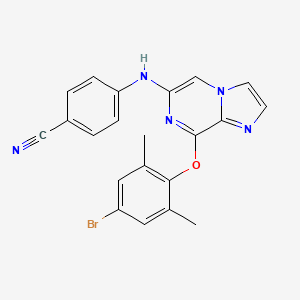
![(4S)-5-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12374917.png)

